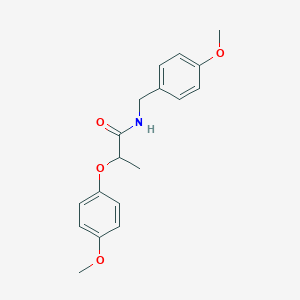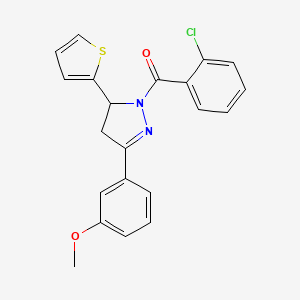![molecular formula C10H14ClN3O4S B4109002 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide](/img/structure/B4109002.png)
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide
Descripción general
Descripción
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro-nitrophenyl group attached to an ethyl chain, which is further connected to an ethanesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-4-nitroaniline with ethylene oxide to form N-(2-chloro-4-nitrophenyl)ethanolamine. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: Formation of N-{2-[(2-chloro-4-aminophenyl)amino]ethyl}ethanesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}methanesulfonamide
- N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}propanesulfonamide
- N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}butanesulfonamide
Uniqueness
N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups enhances its reactivity and potential for further chemical modifications. Additionally, its ethanesulfonamide moiety contributes to its solubility and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4S/c1-2-19(17,18)13-6-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12-13H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYEUFLDFIVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyano-6-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4108936.png)
![methyl 1-[2-(4-methoxyphenoxy)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4108941.png)
![methyl (2S)-3-methyl-2-[[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carbonyl]amino]butanoate](/img/structure/B4108945.png)


![5-(2-chlorophenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4108973.png)
![N-2-adamantyl-4-[4-(2-chlorobenzoyl)-1-piperazinyl]-3-nitrobenzamide](/img/structure/B4108979.png)

![3-[(8-bromo-2-methyl-4-quinolinyl)amino]phenol hydrochloride](/img/structure/B4108994.png)
![ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(2-furylmethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B4109000.png)
![3-bromo-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4109012.png)
![2-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4109020.png)

![2-(Ethylsulfanyl)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B4109036.png)
